molecular formula C10H13NO2 B2891753 4-(Oxan-4-yloxy)pyridine CAS No. 1934443-71-6

4-(Oxan-4-yloxy)pyridine

Cat. No.: B2891753
CAS No.: 1934443-71-6
M. Wt: 179.219
InChI Key: KQWNAEPINCDCNZ-UHFFFAOYSA-N
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Description

4-(Oxan-4-yloxy)pyridine is a pyridine derivative featuring an oxane (tetrahydropyran) ether substituent at the 4-position of the pyridine ring. Pyridine derivatives are pivotal in medicinal chemistry due to their versatility in hydrogen bonding, aromatic interactions, and modulation of electronic properties . The oxane group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and binding affinity compared to simpler substituents like methoxy or amino groups .

Synthetic routes for analogous compounds often involve nucleophilic substitution or coupling reactions. For example, details the synthesis of pyridine derivatives via multi-step protocols involving substituted phenyl groups and disubstituted hexahydroquinoline frameworks .

Properties

IUPAC Name

4-(oxan-4-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWNAEPINCDCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-4-yloxy)pyridine typically involves the reaction of pyridine derivatives with oxan-4-yloxy reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an oxan-4-yloxy halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. Catalysts may also be employed to increase the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxan-4-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.

    Reduction: Boranes or silanes in the presence of a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yloxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxan-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Properties

Pyridine derivatives are distinguished by their substituents, which critically affect reactivity and biological activity. Below is a comparative analysis of 4-(Oxan-4-yloxy)pyridine with structurally related compounds:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound Oxane ether (C₅H₉O) ~209* Not reported High lipophilicity; moderate steric bulk; potential for hydrogen bonding via ether oxygen
4-Methoxypyridine Methoxy (OCH₃) 109.13 8–10 (liquid at RT) Lower lipophilicity; strong electron-donating effect; improved aqueous solubility
4-(1-Aminoethyl)pyridine Aminoethyl (C₂H₆N) 136.18 Not reported Basic amino group enhances solubility in polar solvents; bioactive (ΔE = 6.08 eV)
2-Amino-4-(chlorophenyl)pyridine Chlorophenyl (C₆H₄Cl) ~300–545 268–287 Electron-withdrawing Cl group enhances stability; antimicrobial activity reported

*Calculated based on molecular formula C₁₀H₁₃NO₂.

Thermal and Solubility Behavior

  • Melting Points : Chlorophenyl-substituted pyridines exhibit higher melting points (268–287°C) due to strong intermolecular interactions, whereas methoxy derivatives are liquids at room temperature .
  • Solubility: Amino and methoxy groups enhance aqueous solubility, while the oxane group likely reduces it, favoring organic solvents .

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